molecular formula C7H11NO7P2 B1677988 (1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid) CAS No. 105462-23-5

(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)

Cat. No.: B1677988
CAS No.: 105462-23-5
M. Wt: 283.11 g/mol
InChI Key: XXNASZAYANFLID-UHFFFAOYSA-N
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Description

It has a molecular formula of C7H11NO7P2 and a molecular weight of 283.11 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NE58018 involves the reaction of pyridine-2-carbaldehyde with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the final product. The reaction conditions typically include:

Industrial Production Methods

Industrial production of NE58018 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NE58018 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NE58018 has a wide range of applications in scientific research, including:

Mechanism of Action

NE58018 exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of farnesyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, NE58018 disrupts the production of essential biomolecules, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and preventing the formation of farnesyl diphosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NE58018

NE58018 is unique due to its specific inhibitory action on farnesyl diphosphate synthase, which distinguishes it from other similar compounds. Its ability to selectively target this enzyme makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNASZAYANFLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105462-23-5
Record name NE-58018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 105462-23-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NE-58018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QRY57BJCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 2
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 3
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 4
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 5
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Reactant of Route 6
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)

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